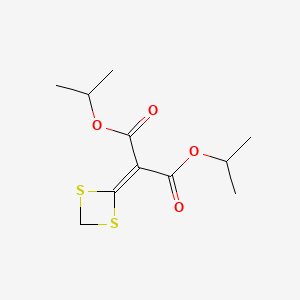
Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester is a chemical compound with the molecular formula C12H18O4S2 and a molecular weight of 290.399 g/mol . This compound is also known by other names such as Di-isopropyl 1,3-dithiolane-2-ylidenemalonate and Isoprothiolane . It is characterized by the presence of a 1,3-dithietan-2-ylidene group attached to a propanedioic acid backbone, with two isopropyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester typically involves the reaction of malonic acid derivatives with 1,3-dithiolane-2-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions. Purification of the final product is typically achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or THF under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amides, esters
Scientific Research Applications
Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, especially in the design of novel therapeutic agents targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfur-containing groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Di-isopropyl 1,3-dithiolane-2-ylidenemalonate
- Isoprothiolane
- Malonic acid, 2-(1,3-dithiolan-2-ylidene)-, diisopropyl ester
Uniqueness
Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester stands out due to its unique 1,3-dithietan-2-ylidene group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various fields .
Properties
CAS No. |
50780-61-5 |
|---|---|
Molecular Formula |
C11H16O4S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
dipropan-2-yl 2-(1,3-dithietan-2-ylidene)propanedioate |
InChI |
InChI=1S/C11H16O4S2/c1-6(2)14-9(12)8(11-16-5-17-11)10(13)15-7(3)4/h6-7H,5H2,1-4H3 |
InChI Key |
JDAAIPDCYZCYRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=C1SCS1)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















